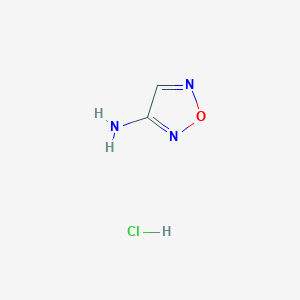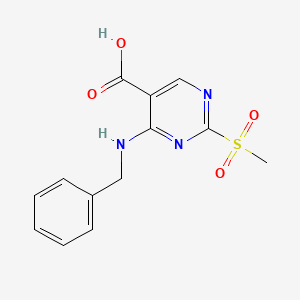![molecular formula C9H10N2S B13670106 (2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
(2-Methylbenzo[d]thiazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbenzo[d]thiazol-4-yl)methanamine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a methyl group attached to the benzothiazole ring and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 2-methylbenzothiazole is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Methylbenzo[d]thiazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(2-Methylbenzo[d]thiazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanamine, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters, potentially alleviating symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the methanamine group but shares the benzothiazole core.
4-Methylbenzothiazole: Similar structure but with the methyl group in a different position.
Benzothiazole: The parent compound without any additional substituents.
Uniqueness: (2-Methylbenzo[d]thiazol-4-yl)methanamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
XLGFFVBUPQBPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)








![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)


